molecular formula C13H10Cl2F3N3O3 B104449 Carfentrazone CAS No. 128621-72-7

Carfentrazone

Cat. No. B104449
M. Wt: 384.13 g/mol
InChI Key: YHKBGVDUSSWOAB-UHFFFAOYSA-N
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Patent
US08957220B2

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 3, 100 g of ethanol, 2.5 g of 4-methylbenzenesulfonic acid and 600 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of sodium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 93% with a purity of 98.6%.
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:6][C:7]1[CH:12]=[C:11]([N:13]2[C:17](=[O:18])[N:16]([CH:19]([F:21])[F:20])[C:15]([CH3:22])=[N:14]2)[C:10]([F:23])=[CH:9][C:8]=1[Cl:24])[C:3]([OH:5])=[O:4].[CH2:25](O)[CH3:26].CC1C=CC(S(O)(=O)=O)=CC=1>CC1C=CC=CC=1>[CH3:25][CH2:26][O:4][C:3]([CH:2]([Cl:1])[CH2:6][C:7]1[CH:12]=[C:11]([N:13]2[N:14]=[C:15]([CH3:22])[N:16]([CH:19]([F:20])[F:21])[C:17]2=[O:18])[C:10]([F:23])=[CH:9][C:8]=1[Cl:24])=[O:5]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
ClC(C(=O)O)CC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Four
Name
Quantity
600 g
Type
solvent
Smiles
CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
to remove water
DISTILLATION
Type
DISTILLATION
Details
The excess ethanol was recovered by distillation
WASH
Type
WASH
Details
At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of sodium hydroxide and finally with water
CUSTOM
Type
CUSTOM
Details
The solvent was completely removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(CC=1C=C(C(=CC1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.